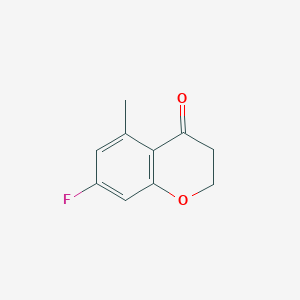
(S)-2-(2-Chloro-3-methylphenyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(2-Chloro-3-methylphenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines It is characterized by the presence of a pyrrolidine ring attached to a 2-chloro-3-methylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Chloro-3-methylphenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-3-methylbenzaldehyde and (S)-proline.
Formation of Intermediate: The aldehyde group of 2-chloro-3-methylbenzaldehyde reacts with (S)-proline to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization to form the pyrrolidine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
化学反应分析
Types of Reactions
(S)-2-(2-Chloro-3-methylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The chloro group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Hydroxylated, aminated, or alkylated derivatives.
科学研究应用
(S)-2-(2-Chloro-3-methylphenyl)pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of chiral compounds with biological systems.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of (S)-2-(2-Chloro-3-methylphenyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.
相似化合物的比较
Similar Compounds
®-2-(2-Chloro-3-methylphenyl)pyrrolidine: The enantiomer of the compound with similar chemical properties but different biological activity.
2-(2-Chlorophenyl)pyrrolidine: Lacks the methyl group, leading to different reactivity and applications.
2-(3-Methylphenyl)pyrrolidine: Lacks the chloro group, affecting its chemical behavior and uses.
Uniqueness
(S)-2-(2-Chloro-3-methylphenyl)pyrrolidine is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer and other similar compounds. The presence of both chloro and methyl groups also contributes to its unique reactivity and applications.
属性
分子式 |
C11H14ClN |
|---|---|
分子量 |
195.69 g/mol |
IUPAC 名称 |
(2S)-2-(2-chloro-3-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C11H14ClN/c1-8-4-2-5-9(11(8)12)10-6-3-7-13-10/h2,4-5,10,13H,3,6-7H2,1H3/t10-/m0/s1 |
InChI 键 |
OPZWYVVQTRNLPJ-JTQLQIEISA-N |
手性 SMILES |
CC1=C(C(=CC=C1)[C@@H]2CCCN2)Cl |
规范 SMILES |
CC1=C(C(=CC=C1)C2CCCN2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(1S)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13040415.png)



![3-Methylpyrazolo[5,1-b]oxazole-6-carboxylicacid](/img/structure/B13040426.png)

![1-[4-(Trifluoromethyl)phenyl]-2-hexanone](/img/structure/B13040437.png)

![7-Methoxy-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B13040446.png)
